methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate
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Overview
Description
Methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate is a complex organic compound with a unique structure It features a benzoate core substituted with various functional groups, including hydroxyl groups and a nonadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate typically involves multiple steps. The process starts with the preparation of the benzoate core, followed by the introduction of the nonadienyl chain and the hydroxyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Lacks the nonadienyl chain and additional hydroxyl groups.
Methyl 3,4,5-trihydroxybenzoate: Similar structure but different substitution pattern.
Methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]benzoate: Lacks the trihydroxy oxan-2-yl group.
Uniqueness
Methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential in various fields.
Properties
Molecular Formula |
C23H32O9 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate |
InChI |
InChI=1S/C23H32O9/c1-3-4-5-6-7-8-9-10-13-11-14(25)17(19(27)16(13)23(30)31-2)22-21(29)20(28)18(26)15(12-24)32-22/h5-8,11,15,18,20-22,24-29H,3-4,9-10,12H2,1-2H3/b6-5+,8-7+/t15-,18-,20+,21-,22+/m1/s1 |
InChI Key |
GNMYZMZOACOUID-CPJUNVRRSA-N |
Isomeric SMILES |
CCC/C=C/C=C/CCC1=CC(=C(C(=C1C(=O)OC)O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CCCC=CC=CCCC1=CC(=C(C(=C1C(=O)OC)O)C2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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